(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an acrylamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. The key steps include:
Formation of the acrylamido intermediate: This involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the (E)-2-cyano-3-(4-methoxyphenyl)acrylonitrile.
Amidation reaction: The acrylonitrile intermediate is then reacted with 4-aminobenzoic acid to form the acrylamido intermediate.
Esterification: The final step involves the esterification of the acrylamido intermediate with butanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate.
Reduction: Formation of 4-(2-amino-3-(4-methoxyphenyl)acrylamido)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The cyano and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a butyl ester group.
3-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group.
4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group.
Uniqueness
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and an acrylamido group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Biological Activity
(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the fields of cancer and antimalarial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a methoxyphenyl group, and an acrylamido group attached to a benzoate ester. Its IUPAC name is butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate. The molecular formula is C22H22N2O4 with a molecular weight of 378.42 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, the compound was tested against PC12 cells, showing an IC50 value indicating potent activity compared to standard chemotherapeutics like docetaxel .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
PC12 | 18 | Docetaxel | 280 |
Fibroblast | TBD | Cisplatin | TBD |
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. In a study assessing β-hematin inhibition, it exhibited moderate activity, suggesting potential as an antimalarial agent . The docking studies indicated that the compound interacts effectively with heme, which is crucial for malaria treatment.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The cyano and methoxy groups facilitate interactions with enzymes involved in cancer progression and malaria parasite metabolism.
- Cellular Uptake: Its structure allows for effective cellular penetration, enhancing its cytotoxic effects on targeted cells.
- Molecular Docking: Computational studies suggest that the compound binds to specific sites on target proteins, disrupting their function and leading to apoptosis in cancer cells .
Case Studies
- Anticancer Study : A recent study focused on the efficacy of this compound against human pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics .
- Antimalarial Research : Another study investigated the compound's ability to inhibit heme polymerization, essential for malaria treatment. The findings suggested that modifications to the benzoate ring could enhance its antimalarial activity further .
Properties
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYSEJZRTDAKNB-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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